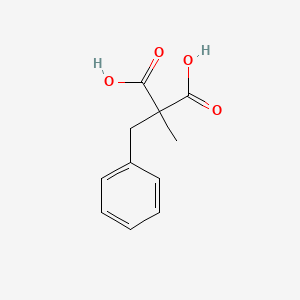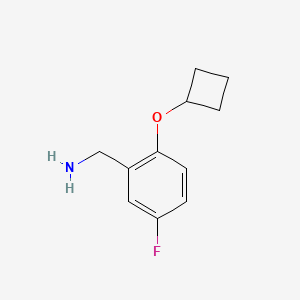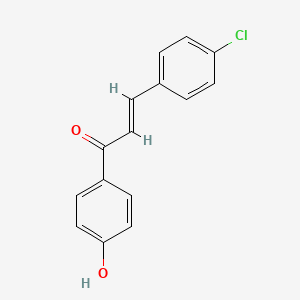
2-Benzyl-2-methylpropanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2-methylpropanedioic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of propanedioic acid, where the hydrogen atoms on the central carbon are replaced by a benzyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methylpropanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives. For instance, benzyl bromide and methyl iodide can be used to alkylate diethyl malonate in the presence of a strong base like sodium ethoxide. The resulting diethyl 2-benzyl-2-methylmalonate is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2-methylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 2-Benzyl-2-methylpropanediol.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: The compound is used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 2-Benzyl-2-methylpropanedioic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The benzyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropanedioic acid: Lacks the benzyl group, making it less hydrophobic and less reactive in certain substitution reactions.
Benzylmalonic acid: Similar structure but lacks the methyl group, affecting its steric properties and reactivity.
2-Benzylbutanedioic acid: Has an additional carbon in the backbone, altering its chemical properties and reactivity
Uniqueness
2-Benzyl-2-methylpropanedioic acid is unique due to the presence of both a benzyl and a methyl group on the central carbon. This combination of substituents provides a unique steric and electronic environment, making the compound particularly useful in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-benzyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-11(9(12)13,10(14)15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZKNCHFIFMHZVCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)

![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)

![1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12084070.png)
